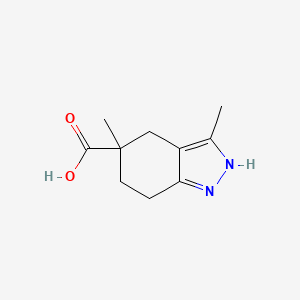

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Description

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule contains two methyl substituents at positions 3 and 5 of the indazole system and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the methyl substituents. Such characteristics make it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition or receptor modulation studies .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

VYBQGVNZXPSHHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CCC2=NN1)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives with Hydrazine

- Starting materials : Cyclohexanone derivatives bearing methyl substituents at the 3- and 5-positions or their precursors.

- Reagents and conditions : Refluxing the cyclohexanone derivative with hydrazine hydrate or substituted hydrazines in an alcoholic solvent (e.g., ethanol) at about 80°C for 4–6 hours.

- Mechanism : The hydrazine nucleophilically attacks the ketone carbonyl, followed by cyclization to form the tetrahydroindazole ring system.

- Example : Scuri et al. reported refluxing cyclohexanone derivatives with phenylhydrazine in absolute ethanol with pyridine catalyst for three hours to form tetrahydroindazole derivatives.

Methyl Substitution at Positions 3 and 5

- Methyl groups can be introduced by starting from appropriately methyl-substituted cyclohexanone precursors or via alkylation reactions on the tetrahydroindazole scaffold.

- Typical approach : Use of 3,5-dimethylcyclohexanone derivatives as starting materials ensures methyl groups are present prior to cyclization, simplifying downstream synthesis.

Representative Synthetic Route (Based on Literature)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 3,5-dimethylcyclohexanone with hydrazine hydrate | Reflux in ethanol, ~80°C, 4–6 h | 70–85 | Forms tetrahydroindazole ring |

| 2 | Esterification or introduction of ester group at position 5 | Reaction with diethyl oxalate or similar reagent | 65–75 | Provides ester intermediate |

| 3 | Hydrolysis of ester to carboxylic acid | Aqueous acid (e.g., 3N HCl), reflux | 80–85 | Yields this compound |

| 4 | Purification | Recrystallization or column chromatography | — | Using hexane/ethyl acetate mixtures |

Alternative and Green Synthesis Methods

- Microwave-assisted synthesis : Catti et al. reported a green synthesis method where cyclocondensation is performed using microwave heating (200 W) for 25 minutes at 65°C in ethanol, significantly reducing reaction time and energy consumption.

- Advantages : Faster reaction times, improved yields, and reduced solvent use.

Analytical Characterization

- Melting point determination : Used to assess purity and confirm compound identity.

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the presence and position of methyl groups and carboxylic acid functionality.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Used to quantify purity and monitor reaction progress, typically with UV detection at 254 nm.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Solvent | Ethanol (absolute or aqueous) | Common for condensation and hydrolysis |

| Temperature | 65–80°C (reflux or microwave) | Controlled to optimize reaction rate |

| Reaction Time | 25 min (microwave) to 6 h (conventional) | Microwave reduces time significantly |

| Catalyst/Base | Pyridine or triethylamine (optional) | Enhances condensation efficiency |

| Purification | Recrystallization, column chromatography | Hexane/ethyl acetate solvent system |

| Yields | 65–85% overall | Dependent on step and conditions |

Research Findings and Optimization Insights

- The choice of solvent polarity affects yield and selectivity; polar aprotic solvents like DMF or THF can improve functional group transformations but are less common in initial cyclization.

- Reaction temperature and time are critical for balancing conversion and minimizing side reactions.

- Purification methods impact final purity; recrystallization from hexane/ethyl acetate mixtures is effective for removing impurities.

- Microwave-assisted methods offer greener and more efficient synthesis routes with comparable or improved yields.

- Late-stage functionalization strategies, such as amide coupling and reductive amination, have been applied in analogues to diversify the tetrahydroindazole scaffold.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, including receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

Substituent Variations in Alkyl-Modified Analogs

Key Compounds :

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS 1956331-97-7) Similarity: 0.98 (structural similarity score) Difference: Lacks the 5-methyl group present in the target compound.

3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 1823301-33-2)

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | CAS No. | Substituents (Position) | MW (g/mol) | Key Properties |

|---|---|---|---|---|

| 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | N/A | 3-Me, 5-Me, 5-COOH | ~194.21 | Moderate solubility, intermediate lipophilicity |

| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 1956331-97-7 | 3-Me, 5-COOH | ~180.20 | Higher solubility, lower logP |

| 3,5-Diethyl analog | 1823301-33-2 | 3-Et, 5-Et, 5-COOH | ~222.27 | Lower solubility, higher metabolic stability |

Positional Isomerism and Functional Group Variations

Key Compounds :

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS 842972-14-9)

- Molecular Formula : C₉H₁₂N₂O₂ (same as target compound)

- Difference : Carboxylic acid group at position 3 instead of 5.

- Implications : Altered hydrogen-bonding capacity and steric interactions. This positional isomer may exhibit distinct binding affinities in biological systems .

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride (CAS 1956378-96-3)

- Difference : Carboxylic acid replaced by an amine group.

- Implications : Increased basicity and water solubility (due to hydrochloride salt). Likely divergent biological activity, such as targeting amine receptors or transporters .

Biological Activity

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic organic compound belonging to the indazole family. Its unique structure comprises a tetrahydroindazole core with significant potential for various biological activities. This article delves into its pharmacological properties, particularly focusing on its interactions with sigma receptors and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.23 g/mol. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and solubility.

Sigma Receptor Binding

Research indicates that this compound exhibits notable binding affinity for sigma receptors (both sigma-1 and sigma-2). These receptors are implicated in various neurological and psychiatric disorders. Binding affinity assays have demonstrated that modifications to the indazole structure can significantly influence biological activity. For instance, compounds structurally similar to this indazole derivative have shown varying degrees of interaction with sigma receptors.

Table 1: Binding Affinity of Related Compounds

| Compound Name | Similarity Index | Binding Affinity (nM) |

|---|---|---|

| 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid | 0.98 | 45 |

| 3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 0.97 | 60 |

| 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid | 0.97 | 75 |

| 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 0.95 | 90 |

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties using the carrageenan edema test, derivatives of tetrahydroindazole have demonstrated significant activity. For example:

- 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibited an effective dose (ED50) of 3.5 mg/kg , indicating strong anti-inflammatory potential.

- The compound's activity was notably higher compared to its isomers.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

| Compound Name | ED50 (mg/kg) |

|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 |

| 2-Aryl derivatives | >10 |

Study on Sigma Receptor Modulation

A recent study focused on the modulation of sigma receptors by various indazole derivatives revealed that structural modifications could enhance receptor binding and subsequent pharmacological effects. The study highlighted that This compound showed a significantly higher binding affinity than its analogs lacking similar substitutions.

Anticandidal Activity Evaluation

Another investigation evaluated the anticandidal properties of indazole derivatives against Candida albicans and Candida glabrata. The compound demonstrated in vitro activity with a minimum inhibitory concentration (MIC) against C. albicans at 3.807 mM and against C. glabrata at 15.227 mM , indicating its potential as an antifungal agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.